molecular formula C10H23P B14302465 Bis(2-methylbutan-2-yl)phosphane CAS No. 117790-01-9

Bis(2-methylbutan-2-yl)phosphane

Cat. No.: B14302465
CAS No.: 117790-01-9
M. Wt: 174.26 g/mol
InChI Key: RSTLULSDHPYQIS-UHFFFAOYSA-N
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Description

Bis(2-methylbutan-2-yl)phosphane (abbreviated as BMPP in some contexts, though full chemical names are retained here per requirements) is a tertiary phosphane ligand characterized by two bulky 2-methylbutan-2-yl substituents bonded to a central phosphorus atom. This sterically demanding ligand is primarily utilized in coordination chemistry to stabilize low-coordinate metal centers and modulate reactivity in catalytic systems. Its steric bulk arises from the branched alkyl groups, which hinder close approach of other ligands or substrates, thereby influencing reaction pathways and selectivity.

Properties

CAS No.

117790-01-9

Molecular Formula

C10H23P

Molecular Weight

174.26 g/mol

IUPAC Name

bis(2-methylbutan-2-yl)phosphane

InChI

InChI=1S/C10H23P/c1-7-9(3,4)11-10(5,6)8-2/h11H,7-8H2,1-6H3

InChI Key

RSTLULSDHPYQIS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)PC(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylbutan-2-yl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorophosphine with 2-methylbutylmagnesium bromide under anhydrous conditions can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

On an industrial scale, the production of tertiary phosphines like this compound involves similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutan-2-yl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylbutan-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism by which bis(2-methylbutan-2-yl)phosphane exerts its effects is primarily through its ability to donate electron density to metal centers in coordination complexes. This electron donation stabilizes the metal center and facilitates various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, participating in reactions that form new bonds with electrophilic species .

Comparison with Similar Compounds

Comparison with Similar Phosphane Compounds

Phosphane ligands are classified based on their substituents (alkyl, aryl, amino, or hybrid groups), which dictate their electronic and steric profiles. Below is a comparative analysis of Bis(2-methylbutan-2-yl)phosphane with structurally related phosphanes:

Steric and Electronic Properties
Compound Substituents Steric Bulk (Tolman Cone Angle, θ)* Electronic Donor Strength Key Applications
This compound Two 2-methylbutan-2-yl groups High (estimated θ > 160°) Moderate (alkyl donors) Stabilization of low-valent metal centers
Tris-2-pyridyl-phosphane Three 2-pyridyl groups Moderate (θ ~ 145–155°) Weak (π-accepting) Coordination to transition metals (e.g., Au, Cu)
Bis(diethylamino)(pentafluorophenyl)phosphane Diethylamino and pentafluorophenyl Moderate (θ ~ 140–150°) Strong (push–pull effect) Catalysis (e.g., C–C coupling, cycloadditions)
Triphenylphosphane Three phenyl groups Moderate (θ ~ 145°) Weak Ubiquitous in catalysis (e.g., Staudinger reactions)

Values inferred from analogous ligands.

Key Observations :

  • Steric Effects : this compound’s branched alkyl groups confer greater steric protection than tris-2-pyridyl-phosphane or triphenylphosphane. This property is critical for stabilizing reactive intermediates in catalysis .
  • Electronic Effects: Unlike push–pull ligands (e.g., bis(diethylamino)(pentafluorophenyl)phosphane ), this compound lacks electron-withdrawing groups, making it a weaker π-acceptor. Its electron-donating alkyl groups may enhance metal basicity, favoring oxidative addition steps.
Coordination Chemistry and Catalytic Performance

Phosphane ligands with bulky substituents are often employed to control metal coordination geometry. For example:

  • Gold(I) Complexes : Bulky phosphanes like this compound may mimic the behavior of bis(diphenylphosphane)ethane (dppe) in gold(I) complexes, which exhibit antitumor activity by targeting enzymes like thioredoxin reductase (TrxR) . However, aryl phosphanes (e.g., triphenylphosphane) generally show higher cytotoxicity than alkyl analogs in gold-based anticancer agents .
  • Copper Complexes: Flexible phosphanes such as bis(diethylamino)(pentafluorophenyl)phosphane adapt to trigonal-planar geometries in copper catalysts, enabling efficient azide/alkyne cycloadditions . This compound’s rigidity may limit such adaptability but could improve selectivity in sterically demanding reactions.

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